4-Ethynyl-D-phenylalanine HCl
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-ethynylphenyl)propanoic acid |
InChI |
InChI=1S/C11H11NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h1,3-6,10H,7,12H2,(H,13,14)/t10-/m1/s1 |
InChI Key |
PPDNGMUGVMESGE-SNVBAGLBSA-N |
Isomeric SMILES |
C#CC1=CC=C(C=C1)C[C@H](C(=O)O)N |
Canonical SMILES |
C#CC1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
The Aminoacyl Trna Synthetase Aars Stereospecificity Challenge
The first and most critical hurdle is the creation of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that can specifically charge the suppressor tRNA with 4-Ethynyl-D-phenylalanine. Natural aaRSs have evolved to be highly specific for their cognate L-amino acids, a property essential for maintaining the fidelity of translation. researchgate.netutmb.edu
Reversing Enantioselectivity: A synthetase for a D-amino acid must not only recognize and activate 4-Ethynyl-D-phenylalanine but must also actively discriminate against its L-enantiomer (4-Ethynyl-L-phenylalanine) and all 20 canonical L-amino acids. While some wild-type synthetases, such as tyrosyl-tRNA synthetase (TyrRS), exhibit a somewhat weaker stereospecificity than others, they are still overwhelmingly selective for L-substrates. nih.govoup.com Therefore, extensive protein engineering is required. This is typically approached through directed evolution or rational design, often using systems like the Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) or E. coli tyrosyl-tRNA synthetase (EcTyrRS) as scaffolds due to their known plasticity. frontiersin.orgacs.org For instance, researchers have successfully engineered PylRS mutants with mutations like N346A and C348A to accommodate various phenylalanine analogs. frontiersin.org However, achieving high activity and strict D-amino acid specificity remains a significant undertaking. nih.govnih.gov
Reduced Catalytic Efficiency: A common outcome of evolving an aaRS to accept a new, non-native substrate is a substantial decrease in its catalytic efficiency (kcat/KM). nih.govnih.gov This means that even if a D-amino acid-specific synthetase is created, it may charge its tRNA at a rate that is too slow to support efficient protein synthesis, leading to low yields of the target protein.
Host Cell Fidelity Mechanisms
Even if a D-aminoacyl-tRNA (D-aa-tRNA) is successfully synthesized, the host cell possesses robust quality-control systems to prevent its entry into the proteome.
D-aminoacyl-tRNA Deacylase (DTD): Most organisms across all domains of life express an enzyme called D-aminoacyl-tRNA deacylase (DTD). oup.com This enzyme acts as a key proofreading agent by selectively binding to D-aa-tRNAs and hydrolyzing the ester bond, thereby releasing the D-amino acid and freeing the tRNA. researchgate.netutmb.edu This efficient clearing mechanism represents a major barrier to D-amino acid incorporation. Strategies to overcome this involve using DTD-deficient host strains or attempting to produce the D-aa-tRNA at a rate that saturates and overwhelms the DTD enzyme's capacity. frontiersin.orgfrontiersin.org
Elongation Factor Discrimination: The elongation factor (EF-Tu in bacteria) is responsible for delivering aminoacyl-tRNAs to the ribosome. EF-Tu also exhibits chiral specificity and binds to D-aa-tRNAs with a significantly lower affinity than to their L-counterparts. This discrimination drastically reduces the efficiency with which the D-aminoacyl-tRNA is delivered to the ribosomal A-site for incorporation. oup.com
The Ribosomal Barrier
The ribosome itself is the final and perhaps most fundamental obstacle to the incorporation of D-amino acids. The geometry of the peptidyl transferase center (PTC), the ribosomal active site responsible for forming peptide bonds, is exquisitely tuned for L-amino acids.
Inefficient Peptidyl Transfer: In the rare event that a D-aminoacyl-tRNA reaches the A-site, the rate of peptide bond formation is severely reduced, in some cases by up to 1,000-fold compared to the reaction with an L-amino acid. oup.com This kinetic penalty dramatically slows down translation at the site of incorporation.
Translation Stalling: If a D-amino acid is successfully incorporated into the growing polypeptide chain, it can cause translation to stall or terminate when it translocates to the P-site. The stereochemistry of the D-amino acid residue can disrupt the proper passage of the nascent peptide through the ribosomal exit tunnel. oup.com
Orthogonal Ribosomes: To address this fundamental limitation, researchers have begun to engineer "orthogonal ribosomes" (O-ribosomes or Ribo-X). By introducing specific mutations into the 23S rRNA within the peptidyl transferase center, it is possible to create ribosomes with an enhanced tolerance for D-amino acids. nih.govharvard.edunih.gov While promising, these engineered ribosomes can suffer from reduced accuracy and may impart a fitness cost on the host organism, limiting their in vivo applicability. oup.comresearchgate.net
The table below summarizes the key challenges and the corresponding experimental strategies being developed to enable the genetic incorporation of D-amino acids like 4-Ethynyl-D-phenylalanine.
| Challenge Area | Specific Obstacle | Experimental Strategy/Solution | References |
| Aminoacyl-tRNA Synthetase (aaRS) Engineering | High stereospecificity of natural aaRSs for L-amino acids. | Directed evolution and rational design of aaRS (e.g., PylRS, TyrRS) to create mutants with reversed enantioselectivity. | frontiersin.orgnih.govnih.gov |
| Low catalytic efficiency of engineered aaRS variants. | Continuous directed evolution methods (e.g., PACE) to select for both high activity and specificity. | nih.govnih.gov | |
| Host Cell Fidelity | Proofreading by D-aminoacyl-tRNA deacylase (DTD). | Use of DTD-deficient host strains; overwhelming DTD with high concentrations of D-aa-tRNA. | researchgate.netfrontiersin.orgoup.com |
| Discrimination by Elongation Factor Tu (EF-Tu). | Engineering EF-Tu variants with higher affinity for D-aa-tRNAs (less common); increasing the intracellular concentration of the D-aa-tRNA. | oup.com | |
| The Ribosome | Slow peptide bond formation at the Peptidyl Transferase Center (PTC). | Engineering of "orthogonal ribosomes" (O-ribosomes) with mutations in the 23S rRNA to better accommodate D-amino acids. | oup.comnih.govharvard.eduresearchgate.net |
| Stalling of translation as the D-amino acid residue passes through the exit tunnel. | Use of engineered ribosomes; optimization of in vitro translation systems. | oup.comacs.org | |
| General GCE Issues | Competition with translation termination by Release Factors at stop codons. | Use of release factor-deficient cell strains; employing alternative codons (e.g., quadruplet codons). | nih.govaddgene.org |
Applications of 4 Ethynyl D Phenylalanine Hcl in Chemical Biology and Proteomics
Protein Labeling and Functionalization for Downstream Analysis
The ethynyl (B1212043) group on 4-Ethynyl-D-phenylalanine HCl serves as a bioorthogonal handle, meaning it is chemically inert within biological systems until a specific reaction partner is introduced. This allows for the precise and targeted modification of proteins that have incorporated this unnatural amino acid. The most common reaction used for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" that forms a stable triazole linkage between the alkyne-modified protein and an azide-containing probe. medchemexpress.com
Fluorescent Tagging for Imaging and Localization Studies
Once this compound is incorporated into a protein of interest, it can be covalently attached to a fluorescent probe that contains an azide (B81097) group. This process, known as fluorescent tagging, allows for the direct visualization of the protein within cells or tissues using fluorescence microscopy. This technique is invaluable for studying protein localization, trafficking, and interactions with other cellular components.
| Probe Type | Application | Imaging Technique |
| Azide-functionalized fluorophores | Protein localization, dynamics, and interactions | Fluorescence Microscopy |
| Photoactivatable fluorescent probes | Dual-modality PET and optical imaging | PET, Fluorescence Microscopy |
This table provides an overview of fluorescent probes used in conjunction with alkyne-containing amino acids for protein imaging.
The ability to attach a wide variety of fluorescent dyes with different spectral properties provides significant flexibility for multicolor imaging experiments, enabling the simultaneous tracking of multiple proteins.
Biotinylation for Affinity Purification and Enrichment
By reacting the alkyne-modified protein with an azide-functionalized biotin (B1667282) molecule, researchers can attach a high-affinity tag for purification. Biotin binds with extremely high affinity and specificity to streptavidin, which can be immobilized on beads or other solid supports. nih.gov This allows for the selective isolation of the biotinylated protein from complex cellular lysates, a process known as affinity purification.
This enrichment is a critical step for many downstream applications, including:
Mass spectrometry-based protein identification: Concentrating the protein of interest increases the likelihood of its identification and characterization.
Enzymatic activity assays: Purifying the protein allows for the study of its function in a controlled environment.
Western blotting: Enrichment enhances the detection of low-abundance proteins.
| Reagent | Purpose | Downstream Application |
| Azide-Biotin Conjugate | Covalent attachment of biotin tag | Affinity purification, Western blotting |
| Streptavidin-coated beads | Capture of biotinylated proteins | Mass spectrometry, enzyme assays |
This table outlines the key reagents and their roles in the biotinylation and purification of proteins labeled with this compound.
Radiolabeling Strategies for Positron Emission Tomography (PET) Research
The alkyne handle of this compound can also be used to attach radiolabels for in vivo imaging techniques such as Positron Emission Tomography (PET). By using an azide-containing chelator that can bind a positron-emitting radionuclide, such as Copper-64 (⁶⁴Cu) or Gallium-68 (⁶⁸Ga), researchers can track the biodistribution and target engagement of the labeled protein in living organisms. nih.gov This approach is particularly valuable in drug development and for studying disease processes at the molecular level. While direct radiolabeling of phenylalanine analogs has been explored for PET, the click chemistry approach with this compound offers a modular and versatile platform for attaching a variety of radiotracers. nih.gov
Spin Labeling for Electron Paramagnetic Resonance (EPR) Spectroscopy
For detailed structural and dynamic studies of proteins, this compound can be used to introduce a spin label for Electron Paramagnetic Resonance (EPR) spectroscopy. An azide-functionalized nitroxide spin label can be attached to the incorporated amino acid via click chemistry. nih.govresearchgate.net EPR spectroscopy then measures the magnetic properties of the unpaired electron in the spin label, providing information about the local environment, solvent accessibility, and distances between labeled sites within the protein or protein complex. nih.govrsc.orgethz.ch This technique is particularly powerful for studying protein conformational changes and dynamics that are difficult to capture with other structural biology methods. nih.gov
Quantitative and Qualitative Proteomic Investigations
Beyond the study of individual proteins, this compound has significant applications in the large-scale analysis of proteomes.
Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) for Nascent Proteome Profiling
Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) is a powerful technique for identifying and quantifying newly synthesized proteins in cells. nih.govresearchgate.netnih.gov In this method, cells are cultured in the presence of a noncanonical amino acid, such as this compound. This amino acid is then incorporated into all newly made proteins by the cell's own translational machinery.
Following incorporation, the alkyne-tagged proteome can be reacted with an azide-biotin probe. The biotinylated proteins are then enriched using streptavidin affinity chromatography and subsequently identified and quantified by mass spectrometry. elifesciences.org This provides a snapshot of the proteins being actively synthesized under specific conditions, offering insights into how cells respond to various stimuli, stresses, or developmental cues. nih.govresearchgate.netnih.govresearchgate.net
| Step | Description | Purpose |
| Labeling | Cells are incubated with this compound. | Incorporation of the alkyne tag into newly synthesized proteins. |
| Lysis | Cells are broken open to release their protein content. | To create a lysate containing all cellular proteins. |
| Click Reaction | The lysate is treated with an azide-biotin probe. | Covalent attachment of a biotin tag to the alkyne-labeled proteins. |
| Enrichment | Biotinylated proteins are captured using streptavidin beads. | Isolation of the nascent proteome from the total proteome. |
| Analysis | The enriched proteins are identified and quantified. | To determine the composition of the newly synthesized proteome. |
This table details the workflow of a typical BONCAT experiment for nascent proteome profiling.
Activity-Based Protein Profiling (ABPP) using this compound Conjugates
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govnih.gov While traditional ABPP probes are single components with both a reactive group and a reporter tag, 4-Ethynyl-D-phenylalanine lends itself to a more flexible, two-step ABPP approach. The ethynyl group serves as a bioorthogonal handle, meaning it is inert to the vast majority of functional groups found within the cell, thus avoiding unwanted side reactions. rsc.orgnih.gov
The process begins with the introduction of a conjugate probe derived from 4-Ethynyl-D-phenylalanine into the biological system. This probe is designed to bind to a specific protein or enzyme class of interest. After this labeling event, a reporter molecule—such as a fluorophore (e.g., TAMRA) or an affinity tag (e.g., biotin) that bears a complementary azide group—is introduced. nih.gov A highly specific and efficient "click chemistry" reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is then initiated to covalently link the reporter to the alkyne-tagged probe that is bound to its protein target. iris-biotech.de This allows for the subsequent visualization or enrichment and identification of the functionally active proteins. This two-step method provides greater flexibility in experimental design, as the same alkyne-tagged probe can be paired with different azide-bearing reporters for various downstream analyses, from fluorescence imaging to mass spectrometry-based identification. nih.govresearchgate.net
Analysis of Protein Dynamics and Turnover
Understanding the rates of protein synthesis and degradation is fundamental to cell biology. The metabolic incorporation of labeled amino acids is a cornerstone technique for measuring these dynamics. nih.govmetsol.com this compound serves as an effective tool for this purpose through a method known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT). nih.gov
In a typical BONCAT experiment, cells or organisms are cultured with media containing this compound. As a phenylalanine analog, it is recognized by the cell's translational machinery and incorporated into newly synthesized proteins in place of natural phenylalanine. nih.gov This effectively "tags" the entire population of nascent proteins with an alkyne handle. At desired time points, cells can be harvested, and the alkyne-tagged proteins can be selectively targeted using click chemistry. For protein turnover analysis, an azide-linked biotin tag is often clicked onto the proteins. This allows the newly synthesized proteome to be captured and purified using streptavidin-coated beads, separating it from the pre-existing, unlabeled proteins. The enriched new proteins can then be identified and quantified by mass spectrometry, providing a precise measurement of protein synthesis rates across the proteome. nih.govresearchgate.net
| Method | Labeling Principle | Detection Method | Key Advantage |
| BONCAT with 4-Ethynyl-D-phenylalanine | Metabolic incorporation of an alkyne-tagged amino acid into new proteins. | Click chemistry conjugation to an azide-biotin tag, followed by affinity purification and mass spectrometry. | Direct chemical handle for selective enrichment of the nascent proteome. |
| pSILAC (pulsed Stable Isotope Labeling) | Metabolic incorporation of a heavy stable isotope-labeled amino acid (e.g., ¹³C₆-Lysine). | Mass spectrometry distinguishes between "light" (unlabeled) and "heavy" (labeled) peptide peaks. | Minimal perturbation as the amino acid is chemically identical to the natural version. |
Probing Protein Structure, Dynamics, and Interactions
The unique chemical and spectroscopic properties of the ethynyl group make this compound an exceptional tool for detailed investigations into protein behavior at the molecular level.
Conformational Dynamics Studies via Vibrational Spectroscopy (e.g., Stimulated Raman Scattering Microscopy, Infrared Spectroscopy)
The carbon-carbon triple bond (alkyne) of 4-Ethynyl-D-phenylalanine possesses a distinct vibrational frequency that serves as a sensitive and non-perturbing spectroscopic probe. nih.govcolumbia.edu This vibration appears in a spectral window (approximately 2100–2250 cm⁻¹) that is largely free from interference from endogenous biomolecules, a region often called the "cell-silent" window. nih.gov This clean signal allows for clear detection using techniques like Fourier-transform infrared (FTIR) spectroscopy and, notably, Stimulated Raman Scattering (SRS) microscopy. nih.govacs.org
The precise frequency of the alkyne stretch is highly sensitive to its immediate chemical environment, including factors like local electric fields, polarity, and hydrogen bonding. acs.orgnih.gov By genetically incorporating 4-Ethynyl-D-phenylalanine into a specific site within a protein, researchers can monitor subtle shifts in this vibrational frequency. These shifts serve as a direct readout of changes in the local environment, which in turn reflect conformational changes in the protein as it performs its function, binds to a ligand, or interacts with other proteins. semanticscholar.org SRS microscopy is particularly powerful as it enables the imaging of these alkyne probes with high sensitivity and spatiotemporal resolution within living cells, providing a dynamic view of protein conformation in its native context. columbia.edunih.gov
| Vibrational Probe | Typical Frequency (cm⁻¹) | Key Features | Primary Application |
| Alkyne (C≡C) | ~2100-2250 | Strong, sharp signal in the cell-silent region. nih.govcolumbia.edu | SRS/IR imaging of protein synthesis and dynamics. |
| Nitrile (C≡N) | ~2200-2300 | Environmentally sensitive, good Stark effect reporter. nih.gov | Probing local electrostatic fields. |
| Azide (N₃) | ~2000-2150 | Can exhibit complex Fermi resonances. nih.gov | IR probe and click chemistry handle. |
Protein-Protein Interaction Mapping and Complex Formation
Identifying the intricate networks of protein-protein interactions (PPIs) is essential for understanding cellular processes. embopress.org A robust method for capturing these often transient interactions is photo-cross-linking, which uses UV light to forge a covalent bond between interacting partners. wikipedia.org While 4-Ethynyl-D-phenylalanine is not itself photoreactive, its alkyne handle is a critical component of advanced, bifunctional photo-cross-linking probes. rsc.orgnih.gov
These bifunctional amino acids combine a photo-activatable group (such as a diazirine or benzophenone) with a bioorthogonal tag, like the terminal alkyne. nih.govresearchgate.net The strategy involves incorporating this bifunctional probe into a "bait" protein. Following incubation to allow for natural interactions with "prey" proteins, the system is exposed to UV light. This activates the photoreactive moiety, covalently trapping the interacting prey. The alkyne handle remains untouched and serves as a point of attachment for an azide-biotin reporter tag via click chemistry. nih.govnih.gov This allows the entire covalently-linked protein complex to be fished out of the cell lysate using streptavidin affinity purification for subsequent identification by mass spectrometry. This approach is highly effective for capturing weak or transient interactions that are often missed by other methods. rsc.org
Enzyme Active Site Probing and Catalytic Mechanism Elucidation
The ethynyl group of 4-Ethynyl-D-phenylalanine can act as a vibrational reporter to spy on the inner workings of an enzyme's active site. youtube.com By using site-directed mutagenesis to place the amino acid at or near a catalytic center, scientists can use IR or Raman spectroscopy to monitor the alkyne's vibrational signature. nih.gov Changes in this signature during substrate binding or the catalytic reaction provide high-resolution information about fluctuations in the electrostatic environment of the active site, offering clues to the enzyme's mechanism. acs.orgnih.gov The L-enantiomer of this compound is a known competitive inhibitor of tryptophan hydroxylase, highlighting its ability to interact with an enzyme active site and suggesting the D-isomer could be a valuable probe for studying a range of enzymes. medchemexpress.comglpbio.com
Application in Biomaterial and Nanoparticle Conjugation for Research Tools
The bioorthogonal nature of the alkyne group makes 4-Ethynyl-D-phenylalanine an ideal tool for bioconjugation—the process of linking proteins to other molecules or surfaces. The primary method used is click chemistry, which provides a highly efficient, specific, and reliable way to form a stable covalent bond between an alkyne and an azide. iris-biotech.deyoutube.com
Advanced Methodological Considerations and Experimental Modalities
In Vivo Application and System Compatibility
The use of 4-Ethynyl-D-phenylalanine HCl in living organisms presents unique opportunities and challenges, primarily revolving around its stereochemistry and the bioorthogonal nature of its alkyne group.
Considerations for In Vivo Protein Labeling in Model Organisms
Unlike L-amino acids, D-amino acids are not typically incorporated into proteins by the ribosomal machinery of eukaryotic organisms. This fundamental difference means that this compound is not a suitable agent for labeling newly synthesized proteins in the same manner as its L-enantiomer. However, its utility in vivo lies in other specific applications, most notably in the study of bacteria.
Many bacterial species utilize D-amino acids, such as D-alanine, in the synthesis of their peptidoglycan (PG) cell wall. nih.gov Research has demonstrated that the metabolic enzymes responsible for PG synthesis can be promiscuous, incorporating D-amino acid derivatives that bear bioorthogonal handles like azides or alkynes. nih.gov This allows for the specific labeling of bacterial cell walls within a host organism.
Key considerations for using this compound in model organisms include:
Target Specificity: The primary targets for labeling are bacterial structures, not host proteins. This is advantageous for specifically tracking bacterial proliferation, dynamics, and cell wall remodeling during an infection in vivo. nih.gov
Metabolic Uptake: The efficiency of uptake and incorporation by the target bacteria must be determined. This can vary significantly between different bacterial species and even strains.
Bioavailability and Distribution: The route of administration and the pharmacokinetic properties of the compound will influence its availability at the site of infection.
Model Organism Selection: Common model organisms for in vivo bioorthogonal labeling studies include zebrafish and mice, which allow for systemic imaging and analysis. researchgate.net
Strategies for Mitigating Systemic Interference and Enhancing Bioorthogonality
Bioorthogonal reactions are designed to be highly specific and non-interfering with native biological processes. researchgate.net However, in the complex environment of a living organism, challenges such as probe stability, clearance, and off-target reactions must be addressed.
Strategies to enhance specificity and reduce interference include:
Reaction Kinetics: The choice of the "click" reaction partner is crucial. Strain-promoted azide-alkyne cycloaddition (SPAAC) using a cyclooctyne (B158145) derivative (e.g., DBCO) is often preferred in vivo as it does not require a cytotoxic copper catalyst. researchgate.net The reaction rates of different bioorthogonal pairs can span nine orders of magnitude, and selecting a rapid reaction is key for efficient labeling. researchgate.net
Probe Design: The labeling reagent (e.g., a fluorescently tagged azide) should be designed for high water solubility, stability in biological fluids, and rapid clearance to minimize background signal. researchgate.net
Pre-targeting Approaches: A two-step "pre-targeting" strategy can be employed. First, the this compound is administered and allowed to incorporate into the target. After a clearance period for the unincorporated probe, a labeled reaction partner is introduced, which then "clicks" onto the alkyne handle at the target site. researchgate.net This can significantly improve the signal-to-noise ratio.
Integration with Complementary Analytical Techniques
Once labeling is achieved, a suite of powerful analytical methods can be used to identify labeled molecules, map modification sites, and gain structural insights.
Mass Spectrometry for Protein Identification and Modification Site Mapping
Mass spectrometry (MS) is an indispensable tool for analyzing molecules labeled with this compound. If the compound is incorporated into a peptide, such as a bacterial cell wall component, MS can provide definitive identification and localization.
The typical workflow involves several key steps. First, the labeled biomolecules are conjugated to a reporter tag that contains a purification handle (like biotin) via a click reaction. This allows for the enrichment of the labeled species from a complex biological sample. The enriched sample is then typically digested into smaller peptides, which are analyzed by tandem mass spectrometry (MS/MS) to determine their sequence and pinpoint the exact site of the modification. A method for measuring low levels of d5-phenylalanine enrichment in protein hydrolysates has been established, demonstrating the sensitivity of MS for such applications. nih.gov
| Step | Description | Purpose |
|---|---|---|
| 1. Labeling | In vivo or in vitro administration of this compound and its incorporation into target molecules. | Introduce the alkyne handle into the biological system. |
| 2. Click Reaction | Reaction of the alkyne-labeled molecules with an azide-containing reporter tag (e.g., Azide-Biotin). | Covalently attach a purification handle to the labeled molecules. |
| 3. Enrichment | Purification of the biotin-tagged molecules using streptavidin-coated beads. | Isolate the labeled molecules from the complex mixture, increasing concentration for analysis. |
| 4. Digestion | Enzymatic digestion (e.g., with trypsin) of the enriched proteins/peptides. | Generate smaller fragments suitable for MS analysis. |
| 5. LC-MS/MS Analysis | Separation of peptides by liquid chromatography (LC) followed by tandem mass spectrometry (MS/MS). | Determine the amino acid sequence of the peptides and identify the peptide containing the labeled amino acid. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive method for obtaining atomic-resolution information on the structure and dynamics of labeled molecules. nih.gov The incorporation of this compound provides a unique spectroscopic handle.
The alkyne group itself has a characteristic chemical shift in both ¹H and ¹³C NMR spectra. The terminal alkyne proton typically resonates in a relatively shielded region around 2-3 ppm in the ¹H spectrum. libretexts.org The sp-hybridized carbons of the alkyne appear in a distinct region of the ¹³C spectrum (around 65-85 ppm). openochem.org These unique signals can be used to confirm the incorporation of the amino acid.
Furthermore, changes in the chemical shifts of the labeled molecule or its binding partners upon interaction can provide detailed information about binding interfaces and conformational changes. nih.gov While challenging in complex systems, NMR can reveal dynamic processes across a wide range of timescales, offering insights that are complementary to the static information often derived from mass spectrometry.
Design of this compound Derivatives for Enhanced Research Utility
To improve the utility of this compound, researchers can synthesize derivatives with enhanced properties. The goal of such chemical modifications is often to improve bioavailability, increase the rate of bioorthogonal reaction, or introduce additional functionalities.
The synthesis of non-natural amino acid derivatives is a well-established field. nih.govbeilstein-journals.org For instance, modifications to the phenyl ring could be made to fine-tune the electronic properties of the alkyne, potentially increasing its reactivity in cycloaddition reactions. Other derivatives could be designed to improve transport across cellular membranes or to reduce potential off-target interactions. The development of new synthetic methods, such as chemoenzymatic cascades, allows for the efficient production of a range of substituted D-phenylalanine derivatives in high optical purity. nih.gov
| Modification Type | Example | Potential Research Enhancement |
|---|---|---|
| Fluorination | Addition of fluorine atoms to the phenyl ring. | Can improve metabolic stability and alter binding affinities; provides a ¹⁹F NMR handle for an orthogonal detection channel. |
| Isotopic Labeling | Replacing ¹²C with ¹³C or ¹H with ²H (deuterium). | Aids in NMR signal assignment and provides probes for mass spectrometry without altering chemical reactivity. |
| Protecting Groups | Adding a temporary chemical group to the amine or carboxyl function. | Can improve cell permeability or stability during synthesis and delivery; removed by cellular enzymes to release the active compound. |
| Altered Side Chain | Replacing the ethynyl (B1212043) group with a more reactive strained alkyne (e.g., a cyclooctyne). | Enables faster, copper-free click reactions, which is highly desirable for in vivo applications. |
Challenges in Genetic Code Expansion for this compound Incorporation
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins via genetic code expansion is a powerful tool in synthetic biology and chemical biology. However, the introduction of 4-Ethynyl-D-phenylalanine, a D-enantiomer bearing a bioorthogonal alkyne handle, presents a set of formidable challenges that go far beyond those encountered when incorporating typical L-configuration ncAAs. These difficulties arise at multiple stages of the translational process, from the initial aminoacylation of the tRNA to the final peptidyl transfer reaction at the ribosome. The successful incorporation of this compound requires overcoming the inherent stereospecificity of the cell's natural protein synthesis machinery.
The primary obstacles can be categorized into three major areas: the engineering of a stereospecific aminoacyl-tRNA synthetase, the circumvention of host cell editing and proofreading mechanisms, and the fundamental limitations of the ribosome in processing D-amino acids.
Future Directions and Emerging Research Avenues
Expansion of Genetic Code for Novel Bioorthogonal Handles
The genetic code expansion technique allows for the site-specific incorporation of ncAAs into proteins by repurposing codons, typically stop codons like UAG (amber). ucsd.edunih.gov This is achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to uniquely recognize the ncAA and its corresponding codon, without interfering with the host cell's natural protein synthesis machinery. nih.govnih.gov
The ethynyl (B1212043) group of 4-Ethynyl-D-phenylalanine is a powerful bioorthogonal handle. ethz.chacs.org This small, inert alkyne can participate in highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.commedchemexpress.comtennessee.edunih.gov This allows for the precise attachment of reporter molecules, such as fluorophores or affinity tags, to a target protein. acs.org
A primary future goal is the development of a dedicated orthogonal aaRS/tRNA pair for 4-Ethynyl-D-phenylalanine. This system must be exquisitely specific, recognizing the D-enantiomer and the ethynylphenyl side chain while ignoring its L-counterpart and all canonical amino acids. The development of such a system would add a valuable tool to the bioorthogonal chemistry toolkit, enabling researchers to label and manipulate proteins with high precision.
| Non-Canonical Amino Acid | Bioorthogonal Handle | Key Reaction | Primary Application |
|---|---|---|---|
| 4-Ethynyl-D-phenylalanine | Terminal Alkyne | CuAAC, SPAAC | Protein Labeling, Conjugation, Protease Resistance |
| p-Azido-L-phenylalanine (AzF) | Azide (B81097) | CuAAC, SPAAC, Staudinger Ligation | Protein Labeling, Crosslinking |
| Bicyclononyne-lysine (BCNK) | Strained Alkyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free Protein Labeling |
| trans-Cyclooctene-lysine (TCOK) | Strained Alkene | Inverse-Electron-Demand Diels-Alder (iEDDA) | Rapid, Copper-free Protein Labeling |
Integration with Multi-Omics Approaches for Systems Biology Research
Systems biology aims to understand the complex interactions within biological systems. A major hurdle is the ability to study specific proteomes within the complex mixture of a whole organism or tissue. Genetic code expansion with bioorthogonal ncAAs offers a powerful solution. nih.gov
By expressing an orthogonal pair for 4-Ethynyl-D-phenylalanine in specific cell types or at specific developmental stages, researchers can ensure that only proteins produced in those cells are tagged with the ethynyl handle. After cell lysis, these tagged proteins can be selectively fished out from the entire proteome using click chemistry to attach an affinity tag like biotin (B1667282). Subsequent mass spectrometry analysis can then identify and quantify the proteins of that specific cell type, a technique known as "cell-specific proteomics" or activity-based protein profiling (ABPP). nih.gov
This approach could provide unprecedented insights into how the proteome of a single cell type changes in response to disease, developmental cues, or drug treatment, integrating proteomics data with genomics and transcriptomics for a more complete systems-level understanding.
| Step | Description | Key Technology |
|---|---|---|
| 1. Genetic Engineering | Introduce the gene for a D-amino acid specific orthogonal synthetase/tRNA pair into a model organism under a cell-type-specific promoter. | Transgenesis, CRISPR/Cas9 |
| 2. ncAA Administration | Administer this compound to the organism. | Dietary supplementation or injection |
| 3. Protein Labeling | The ncAA is incorporated into proteins only in the target cells expressing the orthogonal system. | Genetic Code Expansion |
| 4. Sample Preparation | Isolate tissues and lyse cells to release the total protein content. | Standard biochemistry protocols |
| 5. Affinity Purification | Use click chemistry to attach a biotin tag to the ethynyl-labeled proteins. Purify the biotinylated proteins using streptavidin beads. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| 6. Proteomic Analysis | Identify and quantify the captured proteins. | Liquid Chromatography-Mass Spectrometry (LC-MS) |
Engineering of Protein Function for Advanced Biotechnological Tools
The ability to incorporate 4-Ethynyl-D-phenylalanine not only allows for the study of proteins but also for the creation of new ones with enhanced or novel functions. The dual properties of protease resistance (from the D-amino acid backbone) and chemical modularity (from the ethynyl handle) are a powerful combination for protein engineering. nih.gov
For example, therapeutic enzymes could be engineered to contain 4-Ethynyl-D-phenylalanine, making them more stable in the bloodstream. pnas.org The ethynyl handle could then be used for site-specific PEGylation (attachment of polyethylene (B3416737) glycol) to further increase their half-life and reduce immunogenicity. This method offers a significant advantage over traditional PEGylation, which often results in a heterogeneous mixture of products.
Furthermore, the alkyne group can serve as an anchor point for attaching other molecules, such as small-molecule drugs to create highly specific antibody-drug conjugates, or photosensitizers for photodynamic therapy. This opens the door to creating a new generation of precisely engineered, multi-functional proteins for a wide range of biotechnological and therapeutic applications.
High-Throughput Screening Methodologies Leveraging this compound
The development of the tools required for these future applications will rely heavily on high-throughput screening (HTS) methodologies. nih.gov For instance, the directed evolution of a highly specific orthogonal synthetase for 4-Ethynyl-D-phenylalanine will require screening vast libraries of mutant enzymes. nih.govbroadinstitute.org
A potential HTS strategy would involve a reporter system, such as a fluorescent protein or an antibiotic resistance gene, containing an in-frame amber codon. nih.gov In the presence of 4-Ethynyl-D-phenylalanine, only cells with a functional synthetase mutant will be able to synthesize the full-length reporter protein, allowing for rapid selection of active variants using techniques like fluorescence-activated cell sorting (FACS). nih.govyoutube.com
Once proteins containing 4-Ethynyl-D-phenylalanine can be reliably produced, HTS assays can be developed to screen for molecules that interact with the modified protein. researchgate.net For example, one could immobilize the ethynyl-tagged protein onto an azide-functionalized plate via click chemistry and then screen large compound libraries for binding partners or inhibitors. researchgate.net These HTS methods will be crucial for both developing the foundational tools and capitalizing on them for drug discovery and other applications.
Q & A
Q. What are the primary synthetic routes for 4-Ethynyl-D-phenylalanine HCl, and how do reaction conditions influence enantiomeric purity?
this compound is typically synthesized via asymmetric catalysis or chiral resolution. Key considerations include:
- Catalyst selection : Chiral ligands (e.g., BINAP derivatives) or enzymes (e.g., transaminases) are critical for achieving high enantiomeric excess (ee) .
- Protecting groups : Temporary protection of the ethynyl group during synthesis prevents side reactions .
- Reaction optimization : Temperature (e.g., 0–25°C), solvent polarity (e.g., THF vs. DMF), and pH (maintained at 6–8) significantly impact yield and purity .
- Analytical validation : Post-synthesis, HPLC with chiral columns (e.g., Chiralpak AD-H) and polarimetry confirm enantiomeric purity ≥98% .
Q. What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?
Core techniques include:
- NMR spectroscopy : Discrepancies in -NMR signals (e.g., aromatic protons at δ 7.2–7.4 ppm) may arise from solvent impurities or tautomerism. Deuterated DMSO or CDCl minimizes artifacts .
- Mass spectrometry (HRMS) : Confirm molecular weight (CHClNO; calc. 233.05) and detect trace byproducts (e.g., dechlorinated derivatives) .
- FT-IR : Ethynyl C≡C stretch (~2100 cm) and HCl salt formation (broad O–H/N–H at 2500–3000 cm) validate structural integrity .
- Contradiction resolution : Cross-validate with elemental analysis (C, H, N ±0.3%) and X-ray crystallography for absolute configuration confirmation .
Q. How does solubility in aqueous and organic solvents affect experimental design for this compound?
- Aqueous solubility : Soluble in 1 M HCl (≥50 mg/mL) but precipitates at neutral pH, necessitating buffered solutions (pH <5) for biological assays .
- Organic solvents : Limited solubility in ethanol (<1 mg/mL) but stable in DMSO (10 mM stock solutions stored at −20°C) .
- Formulation tips : Use co-solvents (e.g., PEG-400) for in vivo studies to enhance bioavailability .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for scalable production while maintaining stereochemical fidelity?
- Continuous flow chemistry : Reduces reaction time and improves ee by 5–10% compared to batch processes .
- In-line monitoring : UV-Vis or Raman spectroscopy tracks intermediates in real time, enabling rapid adjustments .
- Purification strategies : Simulated moving bed (SMB) chromatography separates enantiomers with >99.5% purity, critical for pharmacological applications .
Q. What strategies address discrepancies in biological activity data across in vitro and in vivo models?
- Metabolic stability : Hepatic microsome assays (human/rat) identify rapid degradation pathways (e.g., ethynyl group oxidation) .
- Protein binding : Equilibrium dialysis reveals >90% plasma protein binding, requiring dose adjustments in pharmacokinetic studies .
- Species-specific differences : Compare IC values in human vs. rodent serotonin transporters (SERT) to validate target engagement .
Q. How can advanced titration methods resolve challenges in quantifying HCl content in the compound?
- Potentiometric titration : Uses 0.1 M NaOH to differentiate HCl (strong acid) from weak acids (e.g., residual acetic acid). First-derivative plots (d(pH)/dV) identify equivalence points with ±0.5% accuracy .
- Back-titration : For hygroscopic samples, dissolve in excess AgNO and titrate unreacted Ag with KSCN to quantify Cl content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
